(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE
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Overview
Description
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with ketones or aldehydes
Preparation Methods
The synthesis of (2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE typically involves the reaction of 8-methoxy-2H-chromene-3-carboxylic acid with phenylhydrazine and phenylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, and an organic solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells . Additionally, its ability to form stable hydrazone bonds under physiological conditions makes it effective in targeted drug delivery .
Comparison with Similar Compounds
(2Z)-2-(BENZENESULFONAMIDOIMINO)-8-METHOXY-N-PHENYL-2H-CHROMENE-3-CARBOXAMIDE can be compared with other hydrazone derivatives, such as:
- (2Z)-N-(2-acetylphenyl)-2-{[2-(aminosulfonyl)benzoyl]hydrazono}-4-[2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]-4-oxobutanamide
- Methyl (2Z)-3-(phenylsulfonyl)-2-propenoate
These compounds share similar structural features but differ in their specific functional groups and applications
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-8-methoxy-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-30-20-14-8-9-16-15-19(22(27)24-17-10-4-2-5-11-17)23(31-21(16)20)25-26-32(28,29)18-12-6-3-7-13-18/h2-15,26H,1H3,(H,24,27)/b25-23- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHNCGAKOUFOGQ-BZZOAKBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NNS(=O)(=O)C3=CC=CC=C3)C(=C2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1O/C(=N\NS(=O)(=O)C3=CC=CC=C3)/C(=C2)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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